Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH, also known as tert-butoxycarbonyl-D-lysine benzyl ester, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group of lysine.
Mechanism of Action
Target of Action
Boc-D-Lys(Z)-OH is primarily used in the synthesis of antimicrobial peptides (AMPs) . These peptides are a promising new tool to combat the antimicrobial resistance (AMR) crisis . The primary targets of these peptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
The mode of action of this compound, when used in the synthesis of AMPs, involves disrupting the bacterial cell membrane . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of amps . These peptides, once synthesized, interact with bacterial cell membranes, leading to their disruption .
Result of Action
The result of the action of this compound is the synthesis of AMPs with excellent antimicrobial activity . These AMPs exhibit low minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of AMPs using this compound is carried out under specific conditions, such as temperature and pH, which can affect the efficiency of the process .
Biochemical Analysis
Biochemical Properties
Boc-D-Lys(Z)-OH is involved in various biochemical reactions, primarily as a building block in peptide synthesis. The compound interacts with enzymes such as proteases, which cleave peptide bonds, and transferases, which facilitate the transfer of functional groups. The protective groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), are essential for preventing premature reactions during synthesis. These groups are removed under specific conditions to yield the desired peptide .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of kinases and phosphatases, which are critical for cell signaling . Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The protective groups on the lysine residue allow for selective reactions, enabling the synthesis of complex peptides. The Boc group is typically removed using acidic conditions, while the Z group is removed using catalytic hydrogenation . These deprotection steps are crucial for the compound’s function in peptide synthesis, as they allow for the formation of peptide bonds without unwanted side reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for use in various biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important considerations for researchers using the compound in in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a role in protein translation . Additionally, this compound can affect metabolic flux by influencing the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific transporters, and it may accumulate in certain cellular compartments . These interactions are crucial for the compound’s localization and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to organelles such as the endoplasmic reticulum or Golgi apparatus through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s role in peptide synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(Z)-OH typically involves the protection of the amino and side chain amino groups of lysine. The process begins with the reaction of D-lysine with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, forming Boc-D-Lysine. This intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to protect the side chain amino group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation (H2/Pd-C) for Z group removal.
Major Products
The major products formed from these reactions include peptides and deprotected lysine derivatives, which can be further used in various biochemical applications .
Scientific Research Applications
Boc-D-Lys(Z)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-based materials.
Biology: In the synthesis of peptide-based inhibitors and probes for studying biological processes.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biopolymers.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Lys(Z)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protective group for the amino group.
Boc-L-Lys(Z)-OH: The L-isomer of Boc-D-Lys(Z)-OH, used in similar applications but with different stereochemistry.
Uniqueness
This compound is unique due to its specific protective groups and stereochemistry, which make it particularly useful in the synthesis of D-peptides. These peptides often exhibit enhanced stability and resistance to enzymatic degradation compared to their L-counterparts.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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